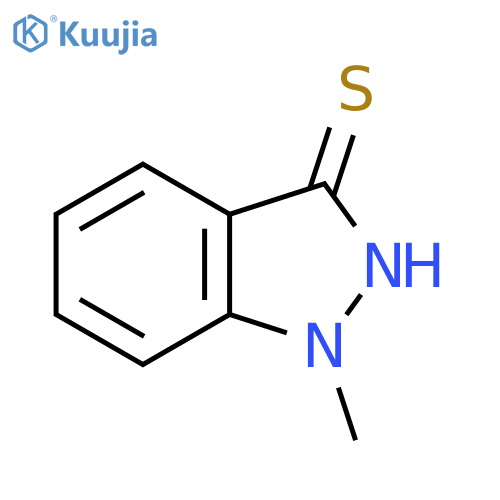Cas no 326474-68-4 (1-methyl-1H-indazole-3-thiol)

1-methyl-1H-indazole-3-thiol structure
商品名:1-methyl-1H-indazole-3-thiol
1-methyl-1H-indazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 1-methyl-1H-indazole-3-thiol
- 326474-68-4
- 1,2-Dihydro-1-methyl-3H-indazole-3-thione
- EN300-1844645
- DTXSID901271871
-
- インチ: 1S/C8H8N2S/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11)
- InChIKey: FTUXYOPKKKIHSN-UHFFFAOYSA-N
- ほほえんだ: S=C1C2C=CC=CC=2N(C)N1
計算された属性
- せいみつぶんしりょう: 164.04081944g/mol
- どういたいしつりょう: 164.04081944g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 47.4Ų
1-methyl-1H-indazole-3-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844645-0.05g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 0.05g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1844645-5.0g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 5g |
$4309.0 | 2023-06-02 | ||
| Enamine | EN300-1844645-0.1g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 0.1g |
$1307.0 | 2023-09-19 | ||
| Enamine | EN300-1844645-2.5g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 2.5g |
$2912.0 | 2023-09-19 | ||
| Enamine | EN300-1844645-5g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 5g |
$4309.0 | 2023-09-19 | ||
| Enamine | EN300-1844645-1g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 1g |
$1485.0 | 2023-09-19 | ||
| Enamine | EN300-1844645-0.25g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 0.25g |
$1366.0 | 2023-09-19 | ||
| Enamine | EN300-1844645-0.5g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 0.5g |
$1426.0 | 2023-09-19 | ||
| Enamine | EN300-1844645-1.0g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 1g |
$1485.0 | 2023-06-02 | ||
| Enamine | EN300-1844645-10g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 10g |
$6390.0 | 2023-09-19 |
1-methyl-1H-indazole-3-thiol 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
326474-68-4 (1-methyl-1H-indazole-3-thiol) 関連製品
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
